molecular formula C7H4F4O2S2 B6342955 4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride CAS No. 883146-32-5

4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride

Cat. No.: B6342955
CAS No.: 883146-32-5
M. Wt: 260.2 g/mol
InChI Key: DTQGSUMZGVARLK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H4F3O2S2 It is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a benzene ring, along with a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(Trifluoromethylthio)benzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in the presence of a suitable solvent such as acetonitrile or dimethylformamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride has several scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles in biological systems.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in target molecules, which can be exploited in various chemical and biological applications.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
  • 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride
  • 4-(Trifluoromethylthio)benzene-1-sulfonyl chloride

Comparison: 4-(Trifluoromethylthio)benzene-1-sulfonyl fluoride is unique due to the presence of both the trifluoromethylthio and sulfonyl fluoride groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the trifluoromethylthio group enhances the compound’s lipophilicity and electron-withdrawing ability, while the sulfonyl fluoride group provides a reactive site for nucleophilic substitution. This dual functionality makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S2/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGSUMZGVARLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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